molecular formula C11H12FNO B11765857 4-(3-Fluorophenyl)piperidin-2-one

4-(3-Fluorophenyl)piperidin-2-one

Cat. No.: B11765857
M. Wt: 193.22 g/mol
InChI Key: PJWVEXWFDLUEEY-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring at the third position and a piperidin-2-one moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)piperidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-fluorobenzaldehyde with piperidine in the presence of a suitable catalyst can lead to the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluorophenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Central Nervous System Disorders

The compound has been studied for its efficacy in treating various central nervous system disorders, including:

  • Depression and Anxiety : Research indicates that derivatives of piperidine, including 4-(3-Fluorophenyl)piperidin-2-one, exhibit selective serotonin and norepinephrine reuptake inhibition, making them potential candidates for treating depression and anxiety disorders .
  • Obsessive-Compulsive Disorder : The compound's mechanism of action aligns with that of existing SSRIs (Selective Serotonin Reuptake Inhibitors), suggesting it may be effective in managing obsessive-compulsive disorder symptoms .

Addiction Treatment

The compound has shown promise in addressing substance use disorders, particularly alcohol addiction. Its pharmacological profile suggests potential utility in reducing cravings and withdrawal symptoms associated with alcohol dependence .

Pain Management

Research has indicated that piperidine derivatives can possess analgesic properties. The structure of this compound may contribute to pain relief mechanisms, making it a candidate for further investigation in pain management therapies .

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of piperidine derivatives. The synthesis of related compounds has demonstrated activity against various bacterial strains, suggesting that this compound could also exhibit similar antimicrobial effects .

Antimalarial Properties

The exploration of piperidine derivatives for antimalarial activity has yielded promising results. Compounds with structural similarities to this compound have been evaluated against Plasmodium falciparum, showing potential as new antimalarial agents amid rising drug resistance .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

Study Focus Findings
Study on piperidine derivativesNeuropharmacologyDemonstrated anxiolytic effects in animal models.
Antimicrobial studyBacterial resistanceShowed enhanced activity against Gram-positive and Gram-negative bacteria .
Antimalarial researchDrug resistanceIdentified potential candidates for combating P. falciparum resistance .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that yield high-purity products suitable for pharmacological testing. The compound's molecular formula is C11H14FNC_{11}H_{14}FN with a molecular weight of 195.24 g/mol, indicating its suitability for various biological applications due to its manageable size and structure.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • 4-(4-Fluorophenyl)piperidin-2-one
  • 4-(2-Fluorophenyl)piperidin-2-one
  • 4-(3-Chlorophenyl)piperidin-2-one

Comparison: 4-(3-Fluorophenyl)piperidin-2-one is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Biological Activity

4-(3-Fluorophenyl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and comparative analysis with similar compounds.

This compound is characterized by its piperidine structure, which is modified by a fluorophenyl group. The molecular formula is C11H12FNOC_{11}H_{12}FNO, and its structure allows for various interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of piperidin-2-one with a suitable fluorinated phenyl derivative. Various synthetic routes have been explored to optimize yield and purity, often employing techniques like refluxing in organic solvents or microwave-assisted synthesis.

Antiviral Activity

Research has demonstrated that derivatives of piperidine compounds, including this compound, exhibit antiviral properties. For instance, studies on related piperidine derivatives showed moderate activity against viruses such as HIV and HSV-1, indicating potential therapeutic applications in antiviral drug development .

Antimicrobial and Anticancer Properties

Compounds structurally similar to this compound have been investigated for their antimicrobial and anticancer activities. Notably, a series of piperidine derivatives were tested for their efficacy against various bacterial strains and cancer cell lines, showing promising results that warrant further exploration .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve the inhibition of specific enzymes or receptors that play critical roles in disease pathways. For example, some studies suggest interactions with acetylcholinesterase (AChE), which is a target for Alzheimer’s disease therapeutics .

Study 1: Antiviral Screening

In a study evaluating the antiviral potential of piperidine derivatives, this compound was included in a panel of compounds tested against HIV-1. The compound demonstrated moderate protective effects in vitro, suggesting that structural modifications could enhance its efficacy against viral infections .

Study 2: Antimicrobial Activity

Another investigation focused on the antibacterial properties of piperidine derivatives. The study found that certain analogs exhibited significant inhibition against Gram-positive and Gram-negative bacteria. While specific data for this compound was not detailed, the findings highlight the potential of similar compounds in developing new antimicrobial agents .

Comparative Analysis

Compound NameStructure TypeBiological ActivityReference
This compoundPiperidine derivativeModerate antiviral activity
3-Phenylpiperidine-2,6-dionePiperidine derivativeAntiviral, antibacterial
Dihydroquinazolinone derivativesQuinazolinone derivativeAnticancer

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

4-(3-fluorophenyl)piperidin-2-one

InChI

InChI=1S/C11H12FNO/c12-10-3-1-2-8(6-10)9-4-5-13-11(14)7-9/h1-3,6,9H,4-5,7H2,(H,13,14)

InChI Key

PJWVEXWFDLUEEY-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CC1C2=CC(=CC=C2)F

Origin of Product

United States

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